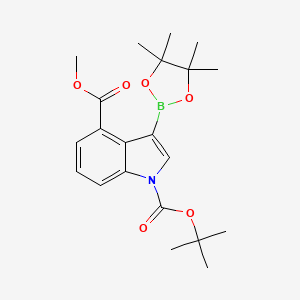

1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate

Description

1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate is a complex organic compound featuring an indole core substituted with tert-butyl, methyl, and dioxaborolane groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28BNO6/c1-19(2,3)27-18(25)23-12-14(22-28-20(4,5)21(6,7)29-22)16-13(17(24)26-8)10-9-11-15(16)23/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUCCQRPBRAWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC(=C23)C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682317 | |

| Record name | 1-tert-Butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-97-3 | |

| Record name | 1H-Indole-1,4-dicarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) 4-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Metal-Free C3-Borylation of Prefunctionalized Indoles

A metal-free approach leveraging frustrated Lewis pairs (FLPs) enables direct C3-borylation of indoles. This method, adapted from hydroboration protocols, involves:

Step 1: Synthesis of N-Protected Indole-4-Carboxylic Acid

-

Start with indole-4-carboxylic acid.

-

Protect the N1 position using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Step 2: Methyl Esterification at C4

-

Treat the carboxylic acid with methyl chloroformate in dichloromethane (DCM) and triethylamine (TEA).

Step 3: C3-Borylation via FLP Chemistry

-

React the N-Boc, C4-methyl indole with pinacolborane (HBpin) and tris(pentafluorophenyl)borane (B(C₆F₅)₃) in DCM at 60°C.

-

Mechanism: FLP-mediated hydroboration generates a borane intermediate, which undergoes protodeboronation to afford the C3-Bpin product.

Advantages :

Limitations :

Palladium-Catalyzed Miyaura Borylation

Transition-metal-catalyzed borylation offers an alternative for introducing the Bpin group. This method, inspired by Suzuki-Miyaura coupling precursors, proceeds as follows:

Step 1: Halogenation at C3

Step 2: Miyaura Borylation

-

React the C3-bromoindole with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane at 80°C.

Step 3: Esterification at N1 and C4

-

Install tert-butyl and methyl esters sequentially using Boc₂O and methyl chloroformate, as in Section 2.1.

Advantages :

Limitations :

Sequential Esterification and Borylation

For lab-scale synthesis, a stepwise protocol prioritizing ester installation before borylation is effective:

Step 1: Indole Synthesis via Hemetsberger-Knittel Reaction

Step 2: Dual Esterification

Step 3: Electrophilic Borylation at C3

-

Treat the diesterified indole with boron tribromide (BBr₃) in DCM at −78°C, followed by pinacol quenching.

Advantages :

Limitations :

-

Low-temperature conditions increase operational complexity.

-

Competing C2/C7 borylation requires careful stoichiometric control.

Comparative Analysis of Methods

Critical Reaction Optimization

Solvent Effects on Borylation

Polar aprotic solvents (e.g., DCM, THF) enhance boronate stability, while protic solvents (e.g., MeOH) promote decomposition. For FLP-mediated borylation, DCM maximizes yields.

Temperature and Stoichiometry

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole core or the dioxaborolane moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, alcohols) are employed under various conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.

Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

- 1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxylate

- 1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyridine-1-carboxylate

Uniqueness

Compared to similar compounds, 1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate is unique due to its indole core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific reactivity profiles.

Biological Activity

1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate (CAS No. 1256359-97-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H28BNO6. It features an indole ring system substituted with a tert-butyl group and a dioxaborolane moiety that may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing indole derivatives exhibit promising anticancer activities. The presence of the dioxaborolane group enhances the stability and bioavailability of the molecule.

Mechanism of Action:

- Kinase Inhibition: Preliminary investigations suggest that this compound may inhibit specific kinases involved in cancer progression. For instance, indole derivatives have been shown to interact with CDK6, a key regulator in the cell cycle .

- Apoptosis Induction: The compound has been noted to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. The dioxaborolane moiety is believed to play a critical role in enhancing membrane permeability and disrupting bacterial cell walls.

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers evaluated the anticancer efficacy of several indole derivatives, including this compound. The results indicated a significant reduction in cell viability in breast and colon cancer cell lines with IC50 values in the micromolar range .

Study 2: Antimicrobial Assessment

Another investigation assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at low concentrations (MIC values < 100 µg/mL), suggesting potential for development as an antibiotic agent .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The incorporation of the dioxaborolane unit can be achieved through boron chemistry techniques such as Suzuki coupling or direct boronation.

Synthesis Route:

- Preparation of Indole Derivative: Starting with commercially available indoles.

- Formation of Dioxaborolane: Utilizing tetramethyl-1,3,2-dioxaborolane via boronic acid coupling reactions.

- Esterification: Final step involves esterification to form the desired dicarboxylate.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield?

The compound is synthesized via multi-step sequences involving palladium-catalyzed cross-coupling and protection/deprotection strategies. A representative route includes:

Lithiation and functionalization : Use LDA (lithium diisopropylamide) at −78°C to deprotonate indole derivatives, followed by borylation with pinacol boronate reagents .

Boc protection : Introduce tert-butoxycarbonyl (Boc) groups under mild basic conditions (K₂CO₃/CH₃CN) to protect amines .

Suzuki-Miyaura coupling : Employ Pd(OAc)₂/XPhos catalysts with Cs₂CO₃ in tert-butanol at 40–100°C under inert atmospheres to install the boronate ester moiety .

Optimal yields (up to 99%) require rigorous moisture exclusion and controlled temperature gradients during lithiation and coupling steps .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

- ¹H/¹³C NMR : Identify indole proton environments (δ 7.0–8.5 ppm) and tert-butyl/methyl groups (δ 1.2–1.5 ppm) .

- MS (ESI or HRMS) : Confirm molecular weight (e.g., [M+H]+ at 698.8 m/z observed via LCMS) .

- IR spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and boronate B-O vibrations (~1350 cm⁻¹) .

- HPLC/LCMS : Monitor purity (>95%) and detect hydrolyzed byproducts (e.g., free indole or Boc-deprotected intermediates) .

Basic: How should this compound be stored to maintain stability, and what are its degradation pathways?

- Storage : Keep at 0–6°C under inert gas (N₂/Ar) in anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of the boronate ester .

- Degradation : Exposure to moisture or protic solvents cleaves the dioxaborolane ring, generating boronic acid derivatives. Acidic conditions (pH <5) accelerate Boc group removal .

Basic: What is the role of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in cross-coupling reactions?

This boronate ester acts as a transient directing group in Suzuki-Miyaura couplings, enabling C–C bond formation at the indole C3 position. The pinacol ester enhances stability and solubility in organic media, while the methyl substituents sterically shield boron from premature hydrolysis .

Advanced: How can reaction parameters be optimized to address low yields in cross-coupling steps?

Use Design of Experiments (DoE) to systematically vary:

- Catalyst loading (0.5–5 mol% Pd).

- Base strength (Cs₂CO₃ vs. K₃PO₄).

- Temperature (40–120°C).

Statistical analysis (e.g., ANOVA) identifies critical factors. For example, higher Pd loadings (2.5 mol%) and Cs₂CO₃ in tert-butanol improve yields by stabilizing the active Pd(0) species .

Advanced: How to resolve contradictory data in reported yields for multi-step syntheses?

Contradictions often arise from:

- Impurity carryover : Intermediate purification (e.g., column chromatography vs. recrystallization) affects final yields. LCMS tracking of intermediates is advised .

- Scale effects : Micromolar vs. millimolar reactions may suffer from mixing inefficiencies. Use kinetic studies to identify rate-limiting steps (e.g., lithiation) .

Advanced: Can computational methods predict optimal reaction pathways for derivatizing this compound?

Yes. Quantum chemical calculations (DFT) model transition states to predict regioselectivity in cross-couplings. For example, ICReDD’s reaction path search tools combine DFT with machine learning to prioritize synthetic routes with minimal energy barriers . Pairing computational predictions with high-throughput screening validates outcomes .

Advanced: What alternative boronate esters can replace the tetramethyl-dioxaborolane group for improved reactivity?

Compare with:

- Pinacol boronate esters : Standard for Suzuki couplings but hydrolytically unstable.

- MIDA boronates : Offer greater stability but require harsher conditions for activation.

- Trifluoroborate salts : Water-soluble alternatives with faster coupling rates .

Evaluate trade-offs between stability and reactivity using kinetic profiling .

Advanced: How to manage competing side reactions when modifying sensitive functional groups (e.g., esters or amines)?

- Temporary protection : Use silyl ethers (TMS) for hydroxyl groups or Fmoc for amines during boronate installation .

- Low-temperature quenching : Halt lithiation steps at −78°C to prevent over-reaction .

- In situ IR monitoring : Track reactive intermediates to optimize reaction times .

Advanced: What strategies identify and quantify trace impurities in final products?

- LCMS/MS : Detect low-abundance species (e.g., de-boronated indoles) with MRM (multiple reaction monitoring) .

- NMR spiking experiments : Add authentic standards of suspected impurities (e.g., tert-butyl alcohol) to confirm identities .

- ICP-MS : Measure residual Pd content (<10 ppm) to ensure compliance with pharmaceutical standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.